molecular formula C18H17FN2O4S B2953451 1-(4-fluorophenyl)-3-(3-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide CAS No. 873811-31-5

1-(4-fluorophenyl)-3-(3-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide

Cat. No. B2953451
M. Wt: 376.4
InChI Key: DDOAROMVAKVHRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-fluorophenyl)-3-(3-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a useful research compound. Its molecular formula is C18H17FN2O4S and its molecular weight is 376.4. The purity is usually 95%.
BenchChem offers high-quality 1-(4-fluorophenyl)-3-(3-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-fluorophenyl)-3-(3-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Modifications and Biological Activities

Research has delved into the structural modifications of related compounds to improve pharmacokinetic properties and reduce toxicity. For instance, one study highlighted the structural activity relationships (SARs) around imidazole 5-lipoxygenase inhibitors, which focused on modulating lipophilicity to enhance bioavailability and reduce side effects like cataract formation observed in preclinical studies. Such efforts led to the development of compounds with improved metabolic stability, fewer in vivo metabolites, and better toxicological profiles, illustrating the compound's potential in therapeutic applications (Mano et al., 2004).

Corrosion Inhibition

Imidazole derivatives, including those structurally related to the compound , have been evaluated for their corrosion inhibition efficiency. A study revealed that these derivatives could provide up to 96% corrosion inhibition efficiency, demonstrating strong adsorption capabilities that follow the Langmuir model. This indicates the compound's potential application in protecting metals from corrosion, which could be particularly beneficial in industrial settings (Prashanth et al., 2021).

Photochromic and Magnetic Materials

Another area of application includes the development of photochromic and magnetic materials. A study on bisthienylethene-cobalt(II) complexes explored multifunctional mononuclear complexes that demonstrated slow magnetic relaxation and photochromic behavior. These findings suggest the compound's potential use in creating materials with unique optical and magnetic properties, which could have applications in data storage and sensing technologies (Cao et al., 2015).

Nonlinear Optical (NLO) Properties

Research into the compound's derivatives has also shown potential in the field of nonlinear optics. A study focusing on the physicochemical properties of related compounds identified them as candidates for "multi-way" optically switchable materials due to their sensitivity to various stimuli such as UV irradiation and environmental pH changes. This suggests their application in developing advanced optical materials that can be controlled in multiple ways, including as sensors for detecting specific ions or molecules (Jayabharathi et al., 2011).

properties

IUPAC Name

1-(4-fluorophenyl)-3-(3-methoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O4S/c1-25-15-4-2-3-14(9-15)21-17-11-26(23,24)10-16(17)20(18(21)22)13-7-5-12(19)6-8-13/h2-9,16-17H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDOAROMVAKVHRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-fluorophenyl)-3-(3-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide

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